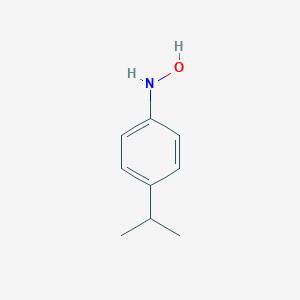
Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 is a peptide composed of 18 amino acids. It is a synthetic peptide that has been used in a variety of scientific research applications, including biochemistry, physiology, and drug discovery. This peptide is known for its ability to bind to certain receptors in the body and its potential for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Biological Activity in Endocrine Disorders
A study by Abiko, Onodera, and Sekino (1982) synthesized a peptide corresponding to the entire amino acid sequence of human gastrin I, which includes Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2. This peptide demonstrated significant inhibition of lactate dehydrogenase activity, highlighting its potential role in endocrine disorders related to chronic renal failure. However, it showed no significant activity in suppressing PHA-induced lymphocyte proliferation (Abiko, Onodera, & Sekino, 1982).
Role in Neuroendocrinology
In neuroendocrinology, the structure of various neurohormones has been explored. For instance, Labrie et al. (1977) discussed the structure of thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH), which share similarities with the Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 sequence. Their research contributes to understanding the control mechanisms of hormones like TSH and prolactin (Labrie, Drouin, De Léan, Lagacé, Ferland, & Beaulieu, 1977).
Gastrin Hormones and Drug Design
The sequence is also similar to those found in gastrin hormones, as described by Peggion, Foffani, and Mammi (1991). They explored the structure-function relationship of gastrin hormones, suggesting a rational approach to drug design. This research provides insights into how the peptide sequence could be utilized in developing therapeutics related to gastrointestinal functions (Peggion, Foffani, & Mammi, 1991).
Involvement in Histocompatibility Antigens
Research on the primary structure of murine histocompatibility complex alloantigens by Uehara et al. (1980) and Maloy, Nathenson, and Coligan (1981) also contributes to our understanding of the role of similar peptide sequences in immune responses and transplantation biology (Uehara, Ewenstein, Martinko, Nathenson, Coligan, & Kindt, 1980), (Maloy, Nathenson, & Coligan, 1981).
Eigenschaften
IUPAC Name |
5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H124N20O34S2/c1-49(2)39-68(114-95(145)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(147)73-19-12-37-117(73)76(120)48-102-85(135)60-24-30-74(118)104-60)93(143)110-65(29-35-81(129)130)91(141)109-64(28-34-80(127)128)90(140)108-63(27-33-79(125)126)89(139)107-62(26-32-78(123)124)88(138)106-61(25-31-77(121)122)87(137)103-50(3)84(134)113-69(41-52-20-22-55(23-21-52)151-153(148,149)150)86(136)101-47-75(119)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(144)111-66(36-38-152-4)92(142)115-72(44-82(131)132)96(146)112-67(83(98)133)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100H,12,19,24-44,47-48H2,1-4H3,(H2,98,133)(H,101,136)(H,102,135)(H,103,137)(H,104,118)(H,105,119)(H,106,138)(H,107,139)(H,108,140)(H,109,141)(H,110,143)(H,111,144)(H,112,146)(H,113,134)(H,114,145)(H,115,142)(H,116,147)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,148,149,150) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLIFCVCCVWYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H124N20O34S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583186 |
Source


|
| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyl-O-sulfotyrosylglycyltryptophylmethionyl-alpha-aspartylphenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2178.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr(SO3H)-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 | |
CAS RN |
19361-51-4 |
Source


|
| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyl-O-sulfotyrosylglycyltryptophylmethionyl-alpha-aspartylphenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
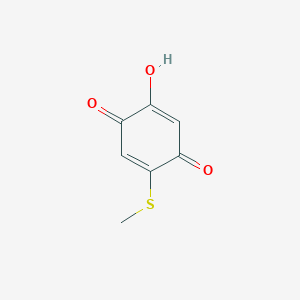
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)

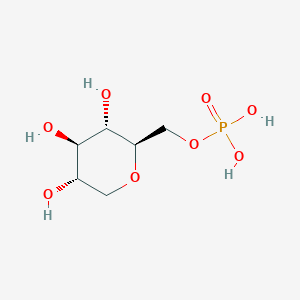
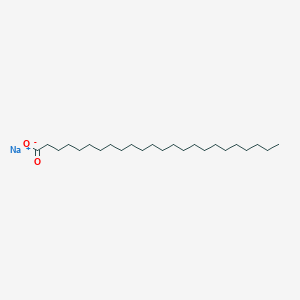

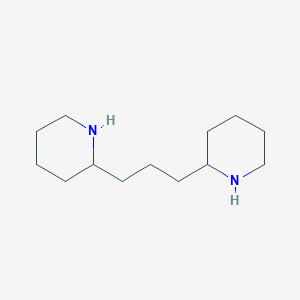

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)


